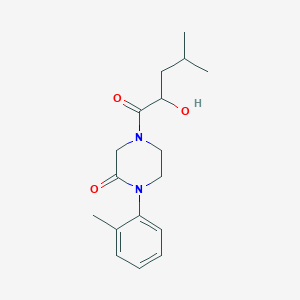

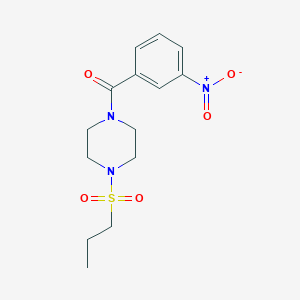

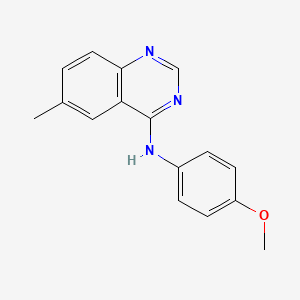

![molecular formula C18H20ClNO4 B5519489 2-(3-氯苯氧基)-N-[2-(3,4-二甲氧基苯基)乙基]乙酰胺](/img/structure/B5519489.png)

2-(3-氯苯氧基)-N-[2-(3,4-二甲氧基苯基)乙基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps, including acetylation, ethylation, and condensation reactions. For example, a similar compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, was synthesized via stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU (G. Sharma et al., 2018).

Molecular Structure Analysis

The molecular structure and conformation of similar compounds have been elucidated using techniques such as X-ray crystallography, revealing details like crystal system, space group, and unit cell parameters. For instance, the crystal structure of ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4 H-pyran-3-carboxylate was determined, highlighting the presence of intermolecular hydrogen bonds (Liang Xiao-lon, 2015).

Chemical Reactions and Properties

Chemical properties of related acetamide compounds often involve the reactivity of the amide group, as well as intramolecular and intermolecular interactions. The study of 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted-ethyl]-acetamides, for example, utilized conformational analysis to develop a series of potent opioid kappa agonists (G. Costello et al., 1991).

科学研究应用

抗癌化合物的合成和分子对接

结构与合成化合物N-(2-氨基苯基)-2-(2-异丙基苯氧基)乙酰胺相似的化合物2-(3-氯苯氧基)-N-[2-(3,4-二甲氧基苯基)乙基]乙酰胺已被研究其抗癌特性。合成涉及在干燥的二氯甲烷中用2-二氨基苯搅拌2-(2-异丙基苯氧基)乙酸,然后在冷却条件下加入鲁丁和TBTU。该产物经过重结晶,并通过各种光谱技术表征。通过针对肿瘤生长和转移至关重要的VEGFr受体的计算机建模证实了其抗癌活性。使用直接方法分析并通过全矩阵最小二乘程序精制的该化合物的晶体结构表现出有助于其稳定性和潜在生物活性的分子间H键(Sharma et al., 2018)。

杀虫剂应用和X射线粉末衍射表征

2-(3-氯苯氧基)-N-[2-(3,4-二甲氧基苯基)乙基]乙酰胺的衍生物已被探索其作为杀虫剂的潜力。一项研究通过X射线粉末衍射表征了N-(ω-羟烷基)-4-氯苯氧基乙酰胺的新衍生物,揭示了它们的结构和潜在的杀虫剂应用。这些有机化合物是有望的害虫控制候选物,它们的衍射数据提供了对它们的分子框架和相互作用的见解(Olszewska et al., 2009)。

除草剂代谢和酶促生物降解

结构上与2-(3-氯苯氧基)-N-[2-(3,4-二甲氧基苯基)乙基]乙酰胺相关的氯乙酰胺除草剂的代谢和生物降解已得到广泛研究。例如,乙草胺的代谢涉及N-脱乙氧基甲基化,这是其生物降解的关键步骤。一项研究从红球菌属中鉴定出一种多组分酶系统,该酶系统能够将乙草胺转化为其代谢物,展示了参与环境中此类化合物分解的酶促途径。这项研究阐明了氯乙酰胺除草剂及其衍生物的潜在环境影响和降解途径(Wang et al., 2015)。

属性

IUPAC Name |

2-(3-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO4/c1-22-16-7-6-13(10-17(16)23-2)8-9-20-18(21)12-24-15-5-3-4-14(19)11-15/h3-7,10-11H,8-9,12H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGIQEYZFGCMDPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)COC2=CC(=CC=C2)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-8-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5519426.png)

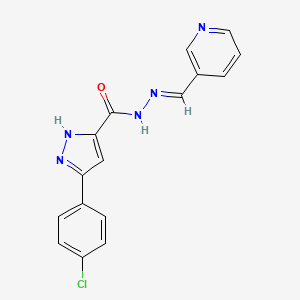

![2-[4-(6-chloro-4-phenyl-2-quinazolinyl)-1-piperazinyl]ethanol](/img/structure/B5519487.png)

![(4aS*,8aS*)-2-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)octahydroisoquinolin-4a(2H)-ol](/img/structure/B5519510.png)

![2-methyl-4-({2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}carbonyl)-1,4-oxazepane](/img/structure/B5519517.png)